2-Acetamidonaphthalene
Overview
Description
2-Acetamidonaphthalene is an aromatic amine that has been studied due to its relevance in the metabolism of 2-naphthylamine, a known carcinogen for bladder cancer in humans. The interest in 2-acetamidonaphthalene stems from the hypothesis that the carcinogenic effects of 2-naphthylamine are exerted through its metabolites, which are excreted in the urine. One such metabolite, 2-acetamido-6-hydroxy-5-naphthyl hydrogen sulphate, has been isolated from 2-acetamidonaphthalene and detected as a metabolite of 2-naphthylamine, indicating its potential role in the biochemical pathway leading to carcinogenesis .
Synthesis Analysis
The synthesis of compounds related to 2-acetamidonaphthalene has been explored through various chemical reactions. For instance, 2-acetyl-5,8-dihydro-1,4-dihydroxy-3-methyl-naphthalene, a compound structurally related to 2-acetamidonaphthalene, was synthesized using a Diels-Alder reaction followed by enolisation. This synthesis demonstrates the versatility of Diels-Alder reactions in creating complex naphthalene derivatives and highlights the potential pathways for synthesizing 2-acetamidonaphthalene and its analogs .
Molecular Structure Analysis
The molecular structure of 2-acetamidonaphthalene and its derivatives is crucial for understanding their chemical behavior and biological activity. The stereochemistry of related compounds, such as the isomeric 2,3-di-(2-naphthyl)butane-2,3-diols, has been studied through electrochemical reduction, yielding good results. The stereoselectivity of these reactions has been quantified, and stereochemical assignments have been made using nuclear magnetic resonance (NMR) methods, providing insights into the molecular structure of these naphthalene derivatives .
Chemical Reactions Analysis
Chemical reactions involving 2-acetamidonaphthalene derivatives have been investigated, particularly in the context of electrochemical processes. The electrochemical reduction of 2-acetylnaphthalene, a closely related compound, results in the formation of diols with significant stereoselectivity. These findings contribute to the understanding of the chemical reactivity of naphthalene derivatives and may inform future studies on the chemical reactions of 2-acetamidonaphthalene itself .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetamidonaphthalene derivatives are of interest due to their potential biological activities. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor structurally related to 2-acetamidonaphthalene, has been identified as a potent inhibitor of aminopeptidase N (APN). This compound exhibits anti-angiogenic activity, inhibiting the invasion of endothelial cells at low micromolar concentrations. Such studies on the physical and chemical properties of naphthalene derivatives can lead to the development of new therapeutic agents .
Scientific Research Applications
Synthesis and Application in Organic Chemistry
A study by Zi Guo-fu (2010) detailed a facile method for the preparation of 2-naphthylamine, a process that includes the use of 2-acetamidonaphthalene as an intermediate. This method is advantageous due to its easy operation, safe working conditions, and suitability for standard laboratory preparation, highlighting the importance of 2-acetamidonaphthalene in organic synthesis processes (Zi, 2010).
Pharmacological Research
A 2012 study by S. Gomathy et al. synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, one of which is a variant of 2-acetamidonaphthalene. These compounds were evaluated for their potential anti-Parkinson's activity, with some showing significant free radical scavenging activity and potential therapeutic benefits (Gomathy et al., 2012).
Biological and Pharmacological Activity Research
Research by Р. В. Луценко et al. (2022) investigated the average effective dose of a derivative of 2-acetamidonaphthalene for potential anxiolytic activity. This study, conducted on rats, revealed insights into the dosage and efficacy of this compound, suggesting its possible application in anxiety-related pharmacological research (Луценко et al., 2022).
Drug Discovery and Development
A study by B. Kenda et al. (2004) discussed the discovery of 4-substituted pyrrolidone butanamides, highlighting the role of 2-acetamidonaphthalene analogues in the development of new antiepileptic drugs. This research demonstrates the importance of 2-acetamidonaphthalene derivatives in identifying compounds with potential antiseizure properties (Kenda et al., 2004).
Bioimaging and Cellular Studies
A 2013 study by Guo-jiang Mao et al. developed a two-photon bioimaging probe using a naphthalene derivative for monitoring H2S in living cells. This work underscores the utility of naphthalene derivatives, like 2-acetamidonaphthalene, in advanced imaging techniques, crucial for understanding physiological and pathological functions (Mao et al., 2013).
Antihypertensive Therapy
In 2008, José A Hernández Prada et al. identified small-molecule angiotensin-converting enzyme 2 activators, including a naphthalene derivative, as potential novel antihypertensive agents. This indicates the role of naphthalene derivatives in cardiovascular disease therapy (Prada et al., 2008).
Safety And Hazards
The safety and hazards information of 2-Acetamidonaphthalene is not directly available. However, there are general principles and methods for analyzing the safety and hazards of chemical compounds9.
Future Directions
The future directions of 2-Acetamidonaphthalene are not directly available. However, there are general principles and methods for analyzing the future directions of chemical compounds10.
Relevant Papers
properties
IUPAC Name |
N-naphthalen-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEOESIZLAHURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206826 | |
Record name | 2-Acetylaminonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidonaphthalene | |
CAS RN |
581-97-5 | |
Record name | N-2-Naphthalenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylaminonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidonaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetylaminonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-2-naphthylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETAMIDONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB034180PB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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